molecular formula C18H17F3N10O B2709506 6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2191213-73-5

6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2709506
CAS RN: 2191213-73-5
M. Wt: 446.398
InChI Key: RPROCHYIDHBNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H17F3N10O and its molecular weight is 446.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound belongs to a class of molecules that have been synthesized and evaluated for their potential in addressing various health conditions. For example, research into eosinophil infiltration inhibitors with antihistaminic activity highlights the synthesis of related compounds, demonstrating both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds, especially those incorporating piperidine or piperazine with a benzhydryl group, show promise in treating conditions like atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory properties (Gyoten et al., 2003).

Androgen Receptor Downregulation for Prostate Cancer Treatment

Another research avenue involves the development of small-molecule androgen receptor downregulators for treating advanced prostate cancer. Modifications to the core structure of triazolopyridazine derivatives, such as removing the basic piperazine nitrogen atom and introducing solubilizing groups, have led to clinical candidates like AZD3514. This molecule shows promise for castrate-resistant prostate cancer treatment due to its ability to downregulate the androgen receptor effectively (Bradbury et al., 2013).

Anti-Diabetic Drug Development

Further research has explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs. These compounds exhibit significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new anti-diabetic medications. The evaluation of their insulinotropic activities and antioxidant properties adds to their potential as effective treatments for diabetes (Bindu et al., 2019).

Antimicrobial Applications

Compounds with similar structures have shown significant antimicrobial activity. Novel syntheses of thiazolo- and triazolopyridine derivatives have been conducted, demonstrating considerable activity against various bacterial and fungal strains. This research highlights the potential for these compounds to serve as the basis for new antimicrobial agents, addressing the increasing issue of antibiotic resistance (Suresh et al., 2016).

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N10O/c19-18(20,21)17-25-24-13-1-2-14(27-31(13)17)28-7-5-12(6-8-28)9-29-16(32)4-3-15(26-29)30-11-22-10-23-30/h1-4,10-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROCHYIDHBNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.